2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid

Solid-Phase Synthesis ABCG2 Modulators Combinatorial Chemistry

Researchers synthesizing ABCG2 inhibitors via solid-phase methods cannot substitute the 6-carboxy isomer or unsubstituted isatoic anhydride for this 7-carboxy regioisomer-the carboxylic acid position uniquely enables Wang resin immobilization. • Wang resin loading for ABCG2 inhibitor libraries: UR-COP77/78 achieve up to 88% ABCG2 inhibition vs. 60% parent. • Carboxylic acid handle for biotin tag attachment in magnetic bead-based RNA separation. • Controlled-release precursor for amino-functionalized MOFs (UiO-66-NH₂, MIL-101-NH₂).

Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
CAS No. 77423-14-4
Cat. No. B1363571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
CAS77423-14-4
Molecular FormulaC9H5NO5
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=O)OC2=O
InChIInChI=1S/C9H5NO5/c11-7(12)4-1-2-5-6(3-4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12)
InChIKeyLSXSNVAJTUIEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heterocyclic Building Block for Medicinal and Solid-Phase Chemistry


2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylic acid (CAS 77423-14-4), also known as 4-carboxyisatoic anhydride, is a heterocyclic compound of the benzoxazine-2,4-dione class with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol . It is supplied by Sigma-Aldrich as part of a collection of unique chemicals for early discovery research, indicating its specialized utility . The compound features a cyclic anhydride fused to a benzo ring, with a carboxylic acid substituent at the 7-position, making it a versatile bifunctional intermediate for constructing complex molecules.

1
Solid-phase synthesisEnables direct Wang resin immobilization via 7-carboxy handle
2
Medicinal chemistryBifunctional anhydride for ABC transporter modulator libraries
3
BioconjugationMild room-temperature RNA acylation and capture-tag attachment

Why the 7-Carboxy Isomer Cannot Be Replaced by Other Derivatives


Substitution of 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylic acid with the unsubstituted isatoic anhydride (CAS 118-48-9) or the 6-carboxy isomer (CAS 77423-13-3) is not feasible due to differences in functional group position and reactivity that dictate application scope. The 6-carboxy isomer is referenced as a key intermediate in the synthesis of fluoroquinolone antibiotics [1], while the 7-carboxy isomer enables unique solid-phase immobilization strategies that the 6-carboxy isomer cannot replicate [2]. The unsubstituted isatoic anhydride lacks the carboxylic acid handle altogether, preventing any immobilization or site-specific conjugation. These regioisomeric differences directly impact synthetic route feasibility and final compound properties.

Target
7-Carboxyisatoic anhydride (CAS 77423-14-4) – enables solid-phase immobilization and selective acylation
6-Carboxy isomer
CAS 77423-13-3 – lacks resin-loading capability; used in solution-phase fluoroquinolone synthesis
Unsubstituted analog
Isatoic anhydride (CAS 118-48-9) – no carboxylic acid handle; prevents immobilization or site-specific conjugation

Performance Advantages Over Analog Compounds


Solid-Phase Immobilization on Wang Resin

The 7-carboxy group of the target compound allows direct attachment to Wang resin to yield resin-bound 2-aminoterephthalic acid, a feat not possible with the 6-carboxy isomer or unsubstituted isatoic anhydride. In a study developing ABCG2 modulators, 7-carboxyisatoic anhydride was loaded onto Wang resin, enabling sequential acylation and coupling steps [1]. The 6-carboxy isomer (CAS 77423-13-3) is instead used for fluoroquinolone synthesis via a different, solution-phase pathway, underscoring the regioisomeric specificity required for resin-based platforms [2].

Resin loading
Cross-study comparable
Successful Wang resin attachment; 6-carboxy isomer incompatible
Enables solid-phase library synthesis; regiochemistry determines workflow compatibility
Data to verify: literature evidence supports 7-carboxy-specific loading
Solid-Phase Synthesis ABCG2 Modulators Combinatorial Chemistry

Room-Temperature RNA Acylation Selectivity

Derivatives of 7-carboxyisatoic anhydride enable selective 2'-hydroxyl acylation of RNA at room temperature, increasing the selectivity of RNA-DNA separation processes. This mild, room-temperature reactivity is a key differentiator from unsubstituted isatoic anhydride, which typically requires more forcing conditions for nucleophilic addition [1]. The 7-carboxy group enhances aqueous solubility and provides an additional functional handle for biotin or linker attachment, essential for the subsequent capture and release steps in nucleic acid purification.

RNA acylation
Class-level inference
Room-temperature 2'-OH acylation with enhanced selectivity
Supports mild bioconjugation workflows; unsubstituted analog requires forcing conditions
Source review: PhD thesis, independent validation recommended
RNA Chemistry Nucleic Acid Separation Bioconjugation

Thermal Stability Comparison

The target compound exhibits a melting point of 347.0°C and a predicted density of 1.607±0.06 g/cm³ . In contrast, unsubstituted isatoic anhydride (CAS 118-48-9) melts at approximately 237°C and has a density of 1.52 g/cm³ [1]. The >100°C higher melting point of the 7-carboxy derivative indicates greater thermal stability and stronger intermolecular interactions, potentially due to the additional carboxylic acid group forming hydrogen-bonded networks.

Thermal stability
Head-to-head
Melting point 347 °C, ΔT ≈ 110 °C vs. unsubstituted analog
Reported higher thermal stability broadens high-temperature application window
Predicted density 1.607 g/cm³; comparator decomposes ~237 °C
Thermal Analysis Compound Stability Formulation Suitability

Commercial Purity Grade Availability

While the target compound is commonly available at 95% purity from multiple suppliers, Adamas offers a 97% purity grade for the 7-carboxy isomer [1]. The 6-carboxy isomer (CAS 77423-13-3) is typically supplied at 97% purity as standard . The availability of a 97% grade for the 7-carboxy isomer matches the quality ceiling of the 6-carboxy analog, ensuring that procurement choices are not limited by purity for the 7-substituted compound.

Purity grade
Cross-study comparable
97% purity accessible; matches 6-carboxy isomer standard
Procurement parity removes purity barrier for regioisomer selection
Supplier specification review: 95% standard, 97% available
Procurement Purity Analysis Quality Control

Key Research and Industrial Application Scenarios


ABC Transporter Modulator Library Synthesis

The 7-carboxy group enables direct loading onto Wang resin, a critical step for building libraries of tariquidar-related ABCG2 inhibitors via automated solid-phase synthesis. Without this regioisomer, the entire resin-based workflow would need to be redesigned to use solution-phase or alternative anchors [1]. The resulting modulators, such as UR-COP77 and UR-COP78, demonstrated up to 88% maximum inhibition of ABCG2 (relative to fumitremorgin C, 100%), significantly exceeding the 60% maximum inhibition of the parent compound UR-ME22-1 [1].

RNA Bioconjugation and Nucleic Acid Separation

For nucleic acid research requiring selective RNA acylation at room temperature, the 7-carboxyisatoic anhydride scaffold provides a mild, chemoselective reaction platform. The carboxylic acid handle allows attachment of biotin or other capture tags, enabling magnetic bead-based separation of RNA from DNA with high selectivity [2].

2-Aminoterephthalic Acid for Metal-Organic Frameworks

Hydrolysis of the anhydride moiety in 7-carboxyisatoic anhydride yields 2-aminoterephthalic acid, a key linker for amino-functionalized MOFs such as UiO-66-NH₂, MIL-101-NH₂, and IRMOF-3. The 7-carboxy isomer provides a controlled-release precursor that generates the amino-dicarboxylic acid in situ, potentially improving MOF crystallinity or reducing side reactions compared to direct use of free 2-aminoterephthalic acid .

Selective ABCG2 Inhibition in Medicinal Chemistry

In hit-to-lead campaigns targeting the breast cancer resistance protein (ABCG2), the 7-carboxyisatoic anhydride building block enables efficient analog generation through solid-phase acylation and coupling sequences. The resulting compounds show selectivity for ABCG2 over ABCB1, a critical feature for overcoming multidrug resistance in cancer [1].

Application
Selection Property
Validation Focus
ABC transporter modulator library synthesis
Solid-phase resin compatibility
Wang resin loading efficiency and on-resin coupling yields
RNA bioconjugation & nucleic acid separation
Mild room-temperature acylation reactivity
Selectivity of RNA 2'-OH acylation vs. DNA; capture-tag attachment
2-Aminoterephthalic acid precursor for MOFs
In situ generation of amino-dicarboxylic acid linker
MOF crystallinity and amino-functionalization degree
Selective ABCG2 inhibition studies
Regioisomer-defined analog generation
ABCG2 vs. ABCB1 selectivity profiling in transporter assays
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